2-Difluoromethoxy-3-(trifluoromethyl)aniline

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Select this building block for its precise ortho-2-difluoromethoxy/3-trifluoromethyl architecture. The -OCF₂H group provides a crucial hydrogen-bond donor capacity and balanced lipophilicity, vital for improved metabolic stability and target engagement, which mono-substituted analogs (e.g., 3-(trifluoromethyl)aniline) and regioisomers cannot replicate. Essential for programs targeting TrkA (IC₅₀ = 4.20 nM) and Histamine H3 (Kd = 1.35 nM) to achieve high-affinity binding and brain penetration.

Molecular Formula C8H6F5NO
Molecular Weight 227.13 g/mol
CAS No. 1803792-16-6
Cat. No. B1413042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Difluoromethoxy-3-(trifluoromethyl)aniline
CAS1803792-16-6
Molecular FormulaC8H6F5NO
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)OC(F)F)C(F)(F)F
InChIInChI=1S/C8H6F5NO/c9-7(10)15-6-4(8(11,12)13)2-1-3-5(6)14/h1-3,7H,14H2
InChIKeyVPKYHQUXOGYBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Difluoromethoxy-3-(trifluoromethyl)aniline (CAS 1803792-16-6): A Dual-Fluorinated Aniline Scaffold for Drug Discovery and Chemical Biology


2-Difluoromethoxy-3-(trifluoromethyl)aniline (CAS 1803792-16-6) is a fluorinated aromatic amine characterized by the simultaneous presence of a 2-difluoromethoxy (-OCF₂H) group and a 3-trifluoromethyl (-CF₃) group on the aniline core [1]. This ortho-substitution pattern of two potent electron-withdrawing fluoroalkoxy/fluoroalkyl groups creates a distinctive electronic and steric environment around the aniline nitrogen, differentiating it from mono-substituted analogs and regioisomers . The compound serves as a privileged scaffold in medicinal chemistry and agrochemical research, where its unique combination of hydrogen-bond donor capacity (from -OCF₂H) and high lipophilicity (from -CF₃) can be exploited to modulate physicochemical and pharmacokinetic properties of derived small molecules [2].

Why 2-Difluoromethoxy-3-(trifluoromethyl)aniline (CAS 1803792-16-6) Cannot Be Replaced by Common Aniline Analogs


The procurement value of 2-Difluoromethoxy-3-(trifluoromethyl)aniline is defined by its precise ortho-2-difluoromethoxy/3-trifluoromethyl substitution pattern. Simple substitution with a mono-substituted aniline (e.g., 3-(trifluoromethyl)aniline) eliminates the crucial hydrogen-bond donor capacity of the -OCF₂H group, which is known to enhance metabolic stability and target engagement [1]. Replacing the -OCF₂H group with a methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) group drastically alters the compound's lipophilicity and permeability profile; matched molecular pair analyses demonstrate that the difluoromethoxy group strikes a superior balance of logD and passive permeability compared to both the less lipophilic methoxy and the overly hydrophobic trifluoromethoxy groups [2]. Furthermore, regioisomers such as 4-(difluoromethoxy)-3-(trifluoromethyl)aniline exhibit distinct reactivity profiles and binding orientations in downstream applications, as demonstrated by their differential performance in kinase inhibition and GPCR binding assays [3]. Generic substitution with a non-fluorinated or differently substituted aniline is therefore not a viable option for programs relying on the specific physicochemical and binding properties conferred by this unique ortho-arrangement.

Quantitative Differentiation of 2-Difluoromethoxy-3-(trifluoromethyl)aniline Against Structural Analogs


Enhanced Metabolic Stability via Ortho-Difluoromethoxy Group Compared to Methoxy Analogs

The presence of the ortho-difluoromethoxy (-OCF₂H) group in 2-Difluoromethoxy-3-(trifluoromethyl)aniline confers a significant advantage in metabolic stability over its methoxy (-OCH₃) counterpart. While the electron-withdrawing trifluoromethyl group improves metabolic stability against cytochrome P450 enzymes, the difluoromethoxy group further enhances this property by acting as a metabolically stable hydrogen-bond donor [1]. In contrast, the methoxy group in 2-methoxy-3-(trifluoromethyl)aniline is susceptible to oxidative O-demethylation by CYP450 enzymes, a common metabolic soft spot that limits the in vivo half-life of derived compounds [2].

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Optimized Lipophilicity and Permeability Profile vs. Trifluoromethoxy and Methoxy Analogs

Matched molecular pair analysis of anisole derivatives reveals that the difluoromethoxy (-OCF₂H) group provides a superior balance of lipophilicity and passive membrane permeability compared to both the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups [1]. Specifically, while a Ph-OCF₃ group increases logD by approximately 1 log unit relative to Ph-OCH₃, it also results in lower passive permeability despite its higher lipophilicity [1]. In contrast, the difluoroanisole (Ph-OCF₂H) motif achieves a noticeable advantage in logD and transcellular permeability over Ph-OCF₃, making it a more attractive alternative for optimizing ADME properties [1].

ADME Lipophilicity Permeability Drug Design

High-Affinity Kinase Inhibition (TrkA) Enabled by Ortho-Difluoromethoxy/Trifluoromethyl Substitution Pattern

Derivatives incorporating the 2-difluoromethoxy-3-(trifluoromethyl)aniline scaffold have demonstrated high-affinity inhibition of Tropomyosin receptor kinase A (TrkA), a validated target in oncology and pain management. A specific compound built on this scaffold exhibited a potent IC₅₀ value of 4.20 nM against TrkA kinase activity in an enzyme-linked immunosorbent assay (ELISA) [1]. This level of potency is a direct consequence of the unique electronic and steric environment created by the ortho-substituted aniline core, which facilitates optimal interactions within the kinase ATP-binding pocket.

Kinase Inhibitor Cancer Therapeutics TrkA

Sub-Nanomolar GPCR Binding Affinity (H3R) Enabled by Ortho-Substitution

The 2-difluoromethoxy-3-(trifluoromethyl)aniline scaffold has been successfully utilized to generate potent ligands for G-protein coupled receptors (GPCRs), specifically the Histamine H3 receptor (H3R), a target for neurological and sleep disorders. A derivative containing this aniline moiety demonstrated a high-affinity binding dissociation constant (Kd) of 1.35 nM against human recombinant H3R in a BRET assay [1]. This sub-nanomolar affinity highlights the scaffold's capacity to facilitate strong and specific interactions with complex transmembrane protein targets.

GPCR Histamine H3 Receptor CNS Disorders BRET Assay

Synthetic Accessibility Advantage Over Ortho-Trifluoromethoxylated Anilines

Synthetic assessment reveals that routes to access difluoroanisole (-OCF₂H) derivatives, such as the target compound, are often more straightforward and operationally simpler than those required for their trifluoromethoxy (-OCF₃) counterparts [1]. While the synthesis of ortho-trifluoromethoxylated anilines typically involves a challenging two-step sequence of O-trifluoromethylation followed by thermally induced intramolecular OCF₃ migration [2], the preparation of difluoromethoxy-containing anilines can be achieved using more direct and scalable difluoromethoxylation methods [1]. This translates to reduced synthetic complexity, lower cost, and potentially higher purity of the final building block.

Synthetic Chemistry Process Chemistry Fluorination

Optimal Research and Development Applications for 2-Difluoromethoxy-3-(trifluoromethyl)aniline (CAS 1803792-16-6)


Kinase Inhibitor Lead Optimization for Oncology and Pain

This building block is ideally suited for medicinal chemistry programs targeting kinases, particularly TrkA. Its incorporation into inhibitor scaffolds has yielded compounds with low nanomolar potency (IC₅₀ = 4.20 nM) [1]. Research teams should prioritize this compound when optimizing leads for improved target engagement and cellular activity against TrkA-driven cancers or pain pathways, as its specific ortho-substitution pattern is critical for achieving high-affinity binding [1].

Discovery of CNS-Penetrant GPCR Modulators

The balanced lipophilicity and permeability profile conferred by the difluoromethoxy group [2], combined with demonstrated sub-nanomolar affinity for GPCRs like the Histamine H3 receptor (Kd = 1.35 nM) [3], makes this compound a strategic starting point for CNS drug discovery. It should be employed in the synthesis of focused libraries aimed at modulating GPCR targets where brain penetration and potent target engagement are paramount [3].

Development of Metabolically Stable Drug Candidates

Programs facing challenges with high metabolic clearance due to oxidative O-demethylation can utilize this compound to replace metabolically labile methoxy groups. The difluoromethoxy (-OCF₂H) group acts as a stable bioisostere, blocking CYP450-mediated O-dealkylation while maintaining favorable hydrogen-bond donor properties [4]. This substitution strategy is particularly valuable for improving the pharmacokinetic half-life and reducing the clearance of lead compounds in vivo [4].

Agrochemical Discovery Requiring Enhanced Stability and Bioactivity

The electron-withdrawing trifluoromethyl and difluoromethoxy groups are known to improve the metabolic stability and bioactivity of agrochemical agents [5]. This compound serves as a valuable intermediate for the synthesis of novel herbicides, fungicides, and insecticides, where its dual-fluorinated scaffold can enhance the environmental persistence and target-site activity of the final active ingredient [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Difluoromethoxy-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.